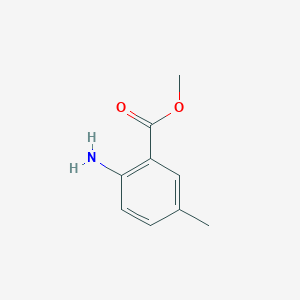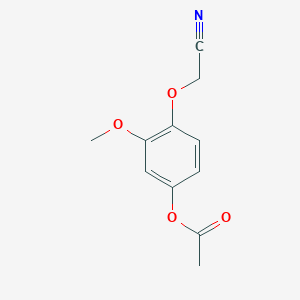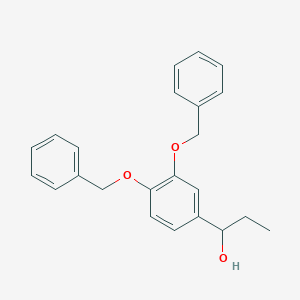
1-(3',4'-Dibenzyloxyphenyl)-1-propanol
Descripción general
Descripción
1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a compound that likely exhibits interesting chemical and physical properties due to its structural features, including benzyl ether functionalities and a propanol group. While direct research on this compound is scarce, insights can be drawn from studies on similar molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through functionalization steps like hydroxylation and benzylation. For instance, the synthesis of complex polyamine ligands containing alcohol and phenol groups involves condensation and hydrolysis reactions (Xie et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol often exhibits specific interactions like hydrogen bonding, which can influence their supramolecular assembly. For example, Co(III) and Cu(II) complexes with alcohol and phenol containing ligands show mononuclear structures with coordination geometries influenced by ligand donor atoms (Xie et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzyl ether and alcohol functionalities include etherification, esterification, and oxidation. These reactions can significantly alter the chemical properties and reactivity of the compound, making them versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Properties like melting point, boiling point, and solubility are affected by the presence of hydroxy groups and the overall molecular geometry. The crystal packing and molecular interactions in similar compounds reveal a tendency to form supramolecular structures through hydrogen bonding and π-π interactions (Xie et al., 2005).
Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis in Drug Production
1-(3',4'-Dibenzyloxyphenyl)-1-propanol and its derivatives have been explored as chiral intermediates in the synthesis of antidepressant drugs. Research has shown the use of microbial reductases, such as the yeast reductase YOL151W, to generate chiral alcohols with high enantioselectivity, which are vital in the pharmaceutical industry for producing enantiomerically pure compounds (Choi et al., 2010).
Antimicrobial Properties
Compounds similar to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol have been synthesized and evaluated for their antimicrobial properties. For instance, 1-(3, 5-dibenzyloxyphenyl)-3-phenyl-2- propenone compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in fighting microbial infections (Balamurugan et al., 2016).
Chemical and Biochemical Reactions
Significant research has been done on the biochemical pathways and chemical reactions involving compounds structurally related to 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. Studies have elucidated various mechanisms, including oxidative skeletal rearrangement, radical chain reactions in pyrolytic cleavage, and peroxidative oxidation under mild conditions. These insights contribute to understanding the chemical behavior and potential applications of these compounds in different fields, ranging from industrial processes to environmental bioremediation (Spivack et al., 1994) (Watanabe et al., 2009) (Dib et al., 2008) (Sutradhar et al., 2018).
Propiedades
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTQTYOWLRLXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400590 | |
| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
CAS RN |
157701-80-9 | |
| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
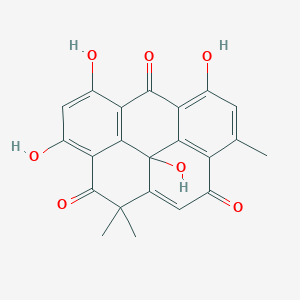
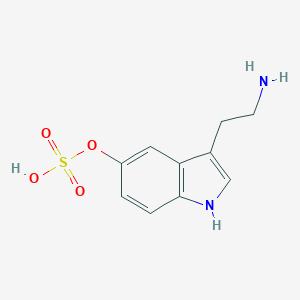
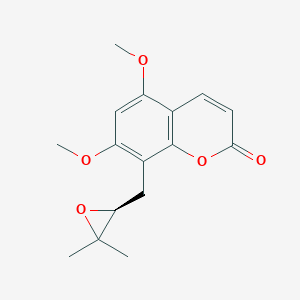

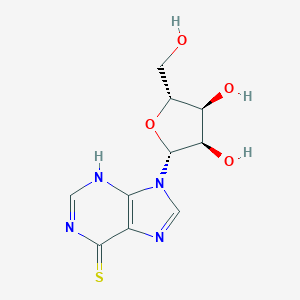

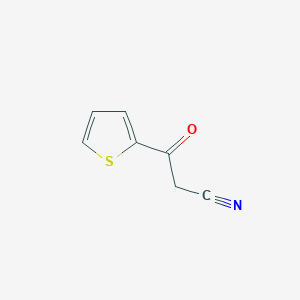
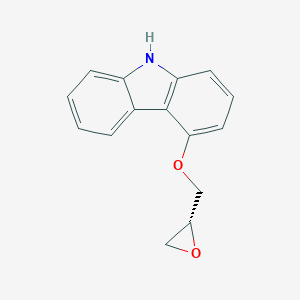
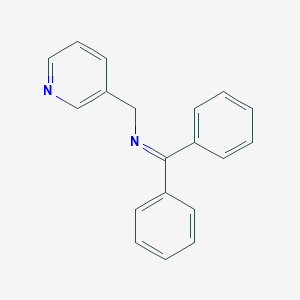
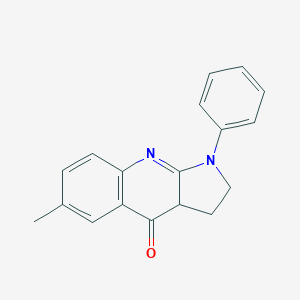
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
